2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one is a complex organic compound with a unique structure that includes multiple halogen atoms and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one typically involves multiple steps, starting from readily available precursors. The process often includes halogenation, nucleophilic substitution, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Safety measures are also implemented to handle the hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized for each specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol
- 2-Chloro-6-fluoro-4-trifluoromethyl-phenylamine
- 2-Chloro-6-(trifluoromethyl)pyridine
Uniqueness
Compared to these similar compounds, 2-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenyl)-5-phenyl-1H-1,2,4-triazol-3(2H)-one stands out due to its triazole ring, which imparts unique chemical and biological properties. This structural feature enhances its potential for various applications, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C15H8ClF4N3O |
---|---|
Molekulargewicht |
357.69 g/mol |
IUPAC-Name |
2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]-5-phenyl-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C15H8ClF4N3O/c16-10-6-9(15(18,19)20)7-11(17)12(10)23-14(24)21-13(22-23)8-4-2-1-3-5-8/h1-7H,(H,21,22,24) |
InChI-Schlüssel |
GCYKSGGVFXVPHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)N2)C3=C(C=C(C=C3Cl)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.